

The Selective BRD4(1) Inhibitor OXFBD02: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **OXFBD02**

Cat. No.: **B15582921**

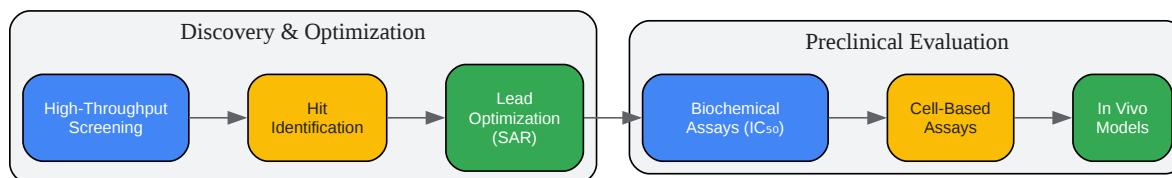
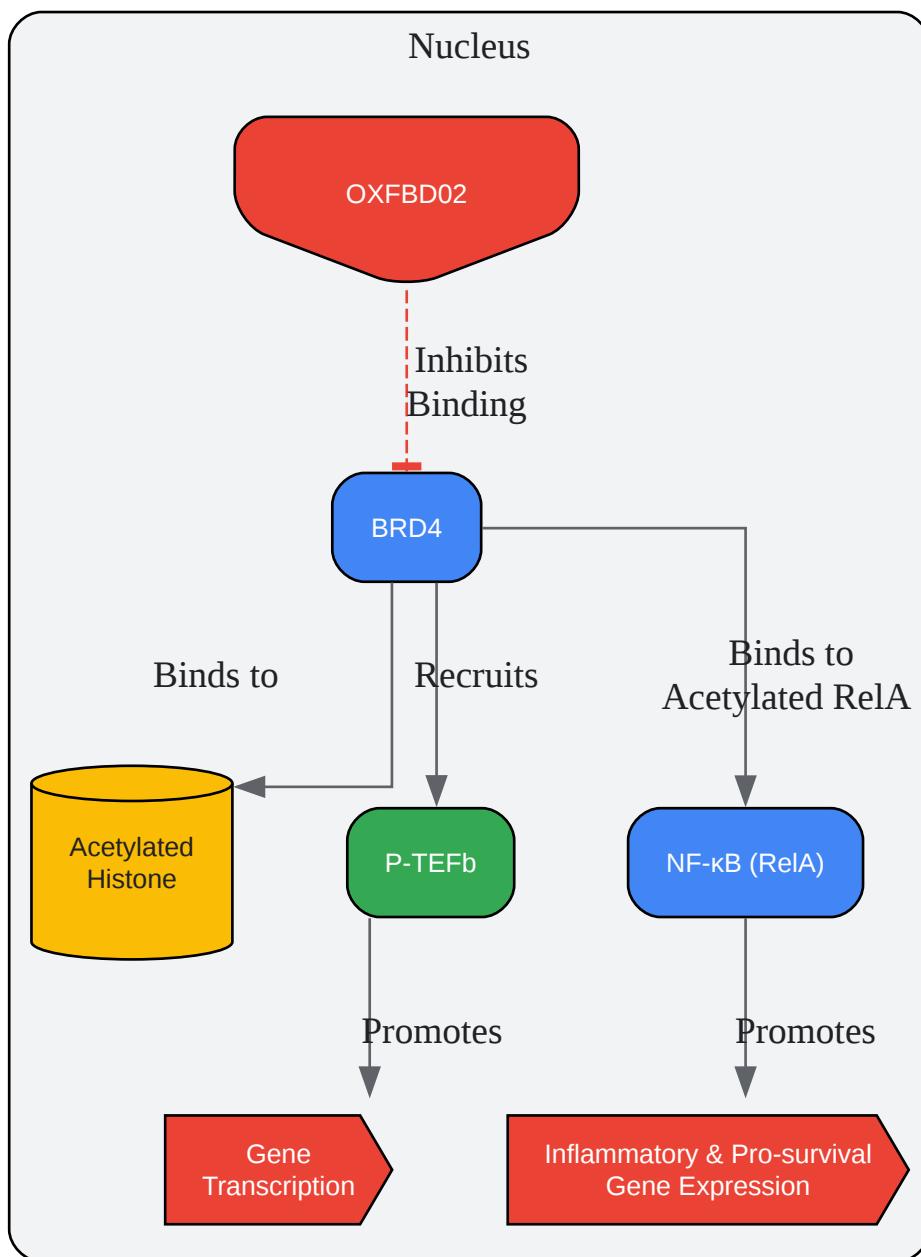
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

OXFBD02 is a selective small molecule inhibitor of the first bromodomain (BRD4(1)) of the Bromodomain and Extra-Terminal domain (BET) family of proteins. By competitively binding to the acetyl-lysine binding pocket of BRD4(1), **OXFBD02** effectively disrupts the interaction between BRD4 and acetylated histones. This action modulates gene transcription, leading to the suppression of key oncogenic and inflammatory signaling pathways, most notably the NF- κ B pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **OXFBD02**. Detailed protocols for its synthesis and key biological assays are presented to facilitate its application in research and drug development.

Chemical Structure and Properties



OXFBD02, with the chemical name 3-(3,5-Dimethyl-4-isoxazolyl)-5-hydroxy- α -phenylbenzenemethanol, is a cell-permeable compound that has demonstrated efficacy in reducing the viability of various cancer cell lines.^{[1][2]} Its key chemical and physical properties are summarized in the table below.

Property	Value
Chemical Name	3-(3,5-Dimethyl-4-isoxazolyl)-5-hydroxy- α -phenylbenzenemethanol
Molecular Formula	C ₁₈ H ₁₇ NO ₃
Molecular Weight	295.33 g/mol
CAS Number	1429129-68-9
LogP	2.54
Solubility	Soluble to 100 mM in DMSO and to 10 mM in ethanol (with gentle warming)
Purity	\geq 98% (HPLC)
Storage	Store at +4°C

Mechanism of Action and Signaling Pathway

OXFBD02 functions as a competitive inhibitor at the acetyl-lysine binding site of the first bromodomain of BRD4 (BRD4(1)).^{[1][3]} BRD4 is an epigenetic reader that recognizes and binds to acetylated lysine residues on histones, a key mechanism for activating gene transcription. By occupying this binding pocket, **OXFBD02** prevents the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to target genes.^[4]

A critical downstream target of BRD4 is the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.^[4] BRD4 is known to bind to the acetylated RelA subunit of NF- κ B, promoting its transcriptional activity and the expression of genes involved in inflammation and cell survival. **OXFBD02**'s inhibition of BRD4 disrupts this interaction, leading to the suppression of NF- κ B-mediated gene transcription.^[4]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 4. 3,5-dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Selective BRD4(1) Inhibitor OXFBD02: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15582921#chemical-structure-and-properties-of-oxfbd02>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com